tert-butyl 7-amino-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate
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Overview
Description
Tert-butyl 7-amino-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a spiro linkage between an isochromene and a piperidine ring, with functional groups that allow for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method involves the cyclization of ethyl 2-oxindoline-5-carboxylate followed by demethylation to yield the target compound . The key steps include:
Dianion Alkylation: This step involves the formation of a dianion intermediate, which is then alkylated to form the spirocyclic structure.
Cyclization: The intermediate undergoes cyclization to form the spiro linkage.
Demethylation: The final step involves the removal of methyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-amino-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (mCPBA), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Tert-butyl 7-amino-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Biology: Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the context of its interactions with specific molecular targets.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 7-amino-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules such as:
- 1’-tert-butoxycarbonyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid
- tert-butyl 7-amino-3-tert-butyl-2-alkylthiopyrrolo[1,2-b][1,2,4]triazine-6-carboxylates
Uniqueness
Tert-butyl 7-amino-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate is unique due to its specific spiro linkage and functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H24N2O4 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl 7-amino-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-12-4-5-13(19)10-14(12)15(21)23-18/h4-5,10H,6-9,11,19H2,1-3H3 |
InChI Key |
ZVVUQEWXUHSZJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C=C(C=C3)N)C(=O)O2 |
Origin of Product |
United States |
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